

# 6-Fluoro-4-hydroxyquinoline molecular structure and weight

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## Compound of Interest

Compound Name: 6-Fluoro-4-hydroxyquinoline

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An In-Depth Technical Guide to **6-Fluoro-4-hydroxyquinoline**: Molecular Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of **6-Fluoro-4-hydroxyquinoline**. As a pivotal heterocyclic compound, its unique structural features and versatile reactivity have established it as a significant building block in medicinal and materials chemistry. This document provides an in-depth analysis of its molecular characteristics, synthesis, and diverse applications, grounded in authoritative scientific data.

## Core Molecular Identity and Physicochemical Properties

**6-Fluoro-4-hydroxyquinoline** is a fluorinated derivative of the 4-hydroxyquinoline scaffold. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive compounds.<sup>[1][2]</sup> Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to form the core of numerous therapeutic agents.<sup>[2]</sup>

Table 1: Key Physicochemical Properties of **6-Fluoro-4-hydroxyquinoline**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO	[1][3][4]
Molecular Weight	163.15 g/mol	[1][3][4][5]
CAS Number	391-78-6	[1][3][4]
IUPAC Name	6-fluoro-1H-quinolin-4-one	[3][4]
Synonyms	6-Fluoro-4-quinolinol, 4-Hydroxy-6-fluoroquinoline	[1]
Appearance	Solid	[3]
Melting Point	221-223 °C	[6]
Boiling Point	317 °C	[6]
Density	1.366 g/cm <sup>3</sup>	[6]
Storage	Store at 0-8 °C	[1]

## Molecular Structure and Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms. **6-Fluoro-4-hydroxyquinoline** primarily exists in a dynamic equilibrium between its enol form (6-fluoro-4-quinolinol) and its more stable keto form (6-fluoroquinolin-4(1H)-one).[4][7] This keto-enol tautomerism is fundamental to its reactivity and its interactions in biological systems. The IUPAC name, 6-fluoro-1H-quinolin-4-one, reflects the prevalence of the keto tautomer.[3][4]

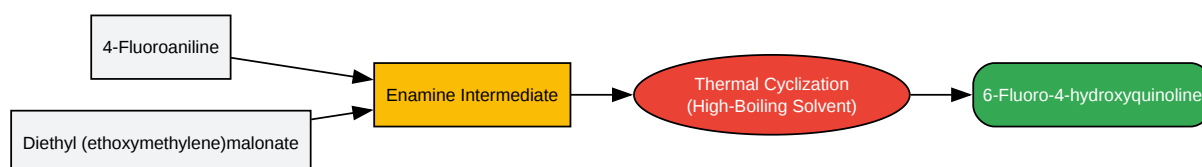
Caption: Keto-enol tautomerism of **6-Fluoro-4-hydroxyquinoline**.

## Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline scaffolds is well-established, with the Gould-Jacobs reaction being a primary and reliable method.[2][8] This reaction provides a versatile route to substituted 4-hydroxyquinolines by condensing an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.

Causality in Synthesis:

- **Reactant Choice:** 4-Fluoroaniline is selected as the starting aniline to introduce the fluorine atom at the desired 6-position of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common and effective malonic ester derivative for this condensation.
- **Condensation:** The initial reaction forms a key enamine intermediate. This step is typically performed under reflux conditions to drive the reaction to completion.
- **Thermal Cyclization:** The critical ring-closing step requires high temperatures (typically >200 °C). A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature for the intramolecular cyclization, which proceeds via an electrophilic aromatic substitution mechanism, followed by the elimination of ethanol to form the stable heterocyclic system.



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Caption: Synthetic workflow via the Gould-Jacobs reaction.

## Experimental Protocol: Proposed Synthesis

- **Condensation:** In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl (ethoxymethylene)malonate are mixed. The mixture is heated under reflux for 2 hours.
- **Solvent Removal:** The resulting ethanol is removed under reduced pressure.
- **Cyclization:** The crude intermediate is added to a high-boiling solvent (e.g., diphenyl ether) pre-heated to ~250 °C. The solution is maintained at this temperature for 30 minutes to ensure complete cyclization.
- **Isolation and Purification:** The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable

solvent (e.g., hexane) to remove the high-boiling solvent and subsequently purified by recrystallization to yield pure **6-Fluoro-4-hydroxyquinoline**.

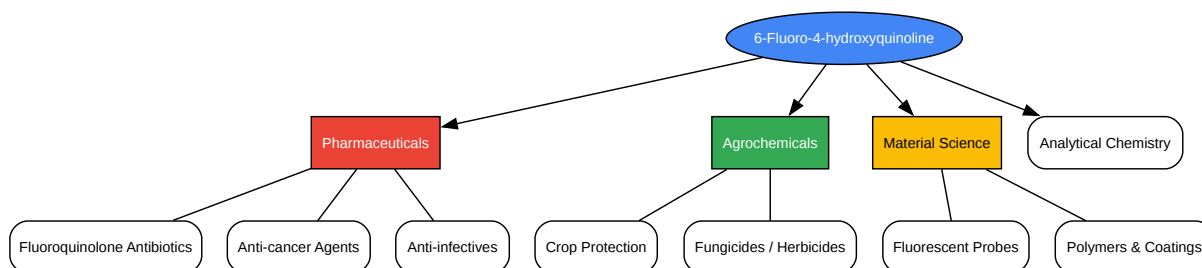
## Spectroscopic Characterization

Confirmation of the molecular structure of synthesized **6-Fluoro-4-hydroxyquinoline** relies on a combination of standard spectroscopic techniques. Authoritative spectral data can be found in chemical databases.[\[9\]](#)[\[10\]](#)

- <sup>1</sup>H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen heteroatom.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the fluorine-coupled carbons showing characteristic splitting patterns.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands, including N-H and O-H stretching (often broad, due to the tautomerism and hydrogen bonding) in the 3400-2500 cm<sup>-1</sup> region and a strong C=O stretch (from the keto tautomer) around 1650 cm<sup>-1</sup>.
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M<sup>+</sup>) expected at m/z 163.15.

## Key Applications in Scientific Research and Development

**6-Fluoro-4-hydroxyquinoline** is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[\[1\]](#) The fluorine substituent is known to enhance biological activity and metabolic stability, making this scaffold particularly attractive for drug discovery.[\[1\]](#)[\[2\]](#)



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Caption: Major application areas of **6-Fluoro-4-hydroxyquinoline**.

- **Pharmaceutical Development:** This is the most prominent application area. The scaffold is a crucial precursor in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[11] The introduction of fluorine at the C-6 position is a defining feature of second and later-generation fluoroquinolones.[11] It also serves as an intermediate for developing novel anti-cancer and other anti-infective agents.[1]
- **Agrochemicals:** In agriculture, it is used in the formulation of crop protection products, including effective fungicides and herbicides, contributing to sustainable farming practices.[1]
- **Material Science and Analytical Chemistry:** The fluorescent properties of the quinoline ring system allow for its use in creating fluorescent probes for biological imaging and cellular studies.[1] It is also employed in developing advanced materials and in analytical methods for detecting other compounds.[1]

## Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **6-Fluoro-4-hydroxyquinoline** should always be consulted, data from closely related analogs like 6-Fluoro-4-hydroxy-2-methylquinoline provides guidance on handling.

- **Hazards:** Assumed to be an irritant. May cause skin irritation (H315) and serious eye irritation (H319).[12]

- Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
- First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]

## Conclusion

**6-Fluoro-4-hydroxyquinoline** stands out as a high-value chemical intermediate with significant strategic importance in research and development. Its robust synthesis, unique electronic properties conferred by the fluorine atom, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. The continued exploration of this scaffold is expected to yield further innovations in the development of novel therapeutics, advanced agricultural products, and functional materials.

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